molecular formula C15H15ClN4O3S B3620917 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide

Cat. No.: B3620917
M. Wt: 366.8 g/mol
InChI Key: KMTJANPKTNGXBG-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the benzene ring using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the nitro-substituted benzoyl chloride with the thiadiazole derivative in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with DNA: Intercalating into DNA and disrupting its function, leading to cell death or inhibition of cell proliferation.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

    2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the nitro group, which may result in different biological activities.

    2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the nitro group, which may affect its reactivity and applications.

The uniqueness of this compound lies in the presence of both the nitro group and the thiadiazole ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-12-7-6-10(20(22)23)8-11(12)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTJANPKTNGXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide
Reactant of Route 4
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide

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